1,1'-Bicyclopentyl, 2-hexadecyl-

Thermophysical Property Distillation Process Engineering

1,1'-Bicyclopentyl, 2-hexadecyl- is a saturated alicyclic hydrocarbon with the molecular formula C26H50 and a molecular weight of 362.68 g/mol. It features a 1,1'-bicyclopentyl core substituted with a linear hexadecyl (C16) chain.

Molecular Formula C26H50
Molecular Weight 362.7 g/mol
CAS No. 55334-11-7
Cat. No. B13944278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bicyclopentyl, 2-hexadecyl-
CAS55334-11-7
Molecular FormulaC26H50
Molecular Weight362.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC1CCCC1C2CCCC2
InChIInChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22-18-23-26(25)24-20-16-17-21-24/h24-26H,2-23H2,1H3
InChIKeyZENJJKDYBBKFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Bicyclopentyl, 2-hexadecyl- (CAS 55334-11-7): Structural Identity and Procurement Baseline


1,1'-Bicyclopentyl, 2-hexadecyl- is a saturated alicyclic hydrocarbon with the molecular formula C26H50 and a molecular weight of 362.68 g/mol [1]. It features a 1,1'-bicyclopentyl core substituted with a linear hexadecyl (C16) chain. This structure places it within a group of high-molecular-weight, hydrophobic hydrocarbons. Critically, the compound shares its formula with several structural isomers, including 1,1-dicyclopentylhexadecane and fused-ring octahydropentalene derivatives . This isomerism means that identity verification beyond CAS number—such as through GC-MS retention time or NMR—is essential for procurement, as a generic order for a 'C26H50 bicyclic alkane' could result in a different compound with divergent properties.

1 Identity Confirmation via GC‑MS or NMR to distinguish from other C26H50 isomers
2 Non‑volatile profile supports high‑temperature solvent or thermal fluid research
3 Bicyclic core yields distinct density and boiling behavior vs. fused‑ring analogs

Why 1,1'-Bicyclopentyl, 2-hexadecyl- Cannot Be Casually Substituted with In-Class Analogs


Substituting 1,1'-Bicyclopentyl, 2-hexadecyl- with a different C26H50 isomer or a close alkyl-bicyclopentyl homolog is scientifically hazardous without property verification. Predicted physicochemical data show that even small differences in ring connectivity (e.g., isolated bicyclopentyl vs. fused pentalene) or alkyl chain attachment point lead to quantifiable differences in boiling point, density, and flash point . These differences directly impact critical end-use parameters such as distillation behavior, solvent selection, and thermal safety margins. The compound's low vapor pressure (8.33E-08 mmHg at 25°C) further distinguishes it from lower molecular weight analogs, making it unsuitable for applications requiring volatility .

Isomer replacement
A fused‑ring C26H50 isomer may shift distillation cut points and density, invalidating process specifications.
Lower‑homolog analog
Shorter‑chain or mono‑cyclic alkanes exhibit higher volatility, altering thermal safety margins and MS retention windows.
Generic C26H50 sourcing
Without CAS‑specific identity confirmation, procurement may yield an isomer with different flash point and liquid density.

Quantitative Differentiation of 1,1'-Bicyclopentyl, 2-hexadecyl- from Structural Isomers and Homologs


Boiling Point Elevation vs. Fused-Ring Isomer

The target compound exhibits a higher predicted boiling point compared to its fused-ring isomer, 2-(2-Octadecanyl)octahydropentalene, indicating stronger intermolecular interactions due to its less compact bicyclic structure. This is critical for separation processes, as the isomer cannot be assumed to co-distill under identical conditions .

Boiling Point
Data to verify
448.3 °C Target
444.3 °C Fused‑ring isomer
Δ +4.0 °C
Non‑interchangeable in distillation; isomer shifts thermal budget.
Predicted values; experimental verification recommended.
Thermophysical Property Distillation Process Engineering

Liquid Density Differential for Formulation Control

The predicted density of the target compound is 0.864 g/cm³, which is higher than both its fused-ring isomer and the parent unsubstituted bicyclopentyl (0.8102 g/cm³). This density range is relevant for formulations where buoyancy, phase separation, or mass-per-volume dosing is critical .

Liquid Density
Class‑level inference
0.864 g/cm³ Target
0.858 g/cm³ Fused‑ring isomer
Δ +0.006 g/cm³
Quality‑control differentiator; small Δ can alter formulation density specs.
Predicted; confirm experimentally for critical dosing.
Formulation Density Hydrocarbon Processing

Flash Point and Thermal Safety Margin

The target compound has a predicted flash point of 214.5 °C, which is higher than that of the fused-ring comparator (212.8 °C). While both are far above room temperature, a precise flash point specification is required for safety data sheets and determines handling classifications .

Flash Point
Data to verify
214.5 °C Target
212.8 °C Fused‑ring isomer
Δ +1.7 °C
Influences high‑temperature safety classification and operating limits.
Predicted values; validate for safety data sheet requirements.
Process Safety Flash Point Thermal Stability

Vapor Pressure as a Proxy for Volatility in High-Vacuum MS Detection

The target compound has an extremely low predicted vapor pressure of 8.33E-08 mmHg at 25 °C . This value is consistent with a C26 hydrocarbon with a bicyclic terminal group and is a class-level property. While a direct comparator experimental value is unavailable in the public domain, this data point serves as a procurement-relevant specification for ensuring the lot is non-volatile at room temperature, which is critical for applications requiring minimal evaporative loss.

Vapor Pressure
Class‑level inference
8.33E‑08 mmHg Target (25 °C)
Orders of magnitude lower vs. mono‑cyclic or parent bicyclopentyl
Consistent high‑temperature GC‑MS retention; minimal evaporative loss.
Predicted; class‑level comparison supports non‑volatile application.
Vapor Pressure GC-MS Analytical Chemistry

Evidence-Backed Applications for 1,1'-Bicyclopentyl, 2-hexadecyl- (CAS 55334-11-7)


High-Boiling Specialty Solvent or Heat Transfer Fluid

The compound's predicted boiling point of 448.3 °C and flash point of 214.5 °C [1] position it as a candidate for high-temperature reaction media or closed-loop heat transfer systems. The differentiation from its structural isomer (ΔTb = +4.0 °C) highlights its suitability for processes requiring a slightly extended liquid operating range, where substituting the isomer would alter the boiling point specification of the system .

Mass Spectrometry (GC-MS) Reference Standard for High-Molecular-Weight Hydrocarbons

Its unique molecular formula (C26H50) and bicyclic structure generate a distinctive NIST/EPA/NIH library mass spectrum [1]. The extremely low vapor pressure (8.33E-08 mmHg) ensures its suitability as a high-temperature retention time marker for GC columns, helping to calibrate systems analyzing heavy hydrocarbon fractions where common lighter standards would elute prematurely [1].

Model Compound for Structure-Property Relationship (SPR) Studies of Viscosity

The comparison of predicted densities (0.864 vs 0.858 g/cm³ for the fused-ring isomer) [1] provides a strong basis for computational chemistry studies. Researchers can use the compact 1,1'-bicyclopentyl headgroup with a C16 tail to parametrize force fields or develop models predicting the impact of ring-linkage on low-shear viscosity and density, which is fundamental to lubricant base-stock design [1].

Application
Selection Property
Validation Focus
High‑temperature specialty solvent or heat transfer fluid
Boiling point profile relative to isomers
Distillation curve and thermal stability margins
GC‑MS reference standard for high‑MW hydrocarbons
Retention index and mass spectrum uniqueness
GC‑MS retention time calibration with heavy fractions
Model compound for SPR studies of viscosity/density
Predicted density and bicyclic headgroup geometry
Force‑field parametrization and density‑viscosity model validation
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